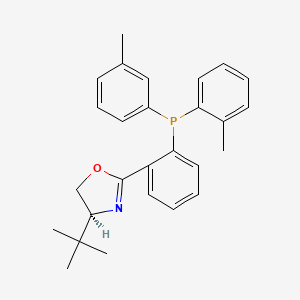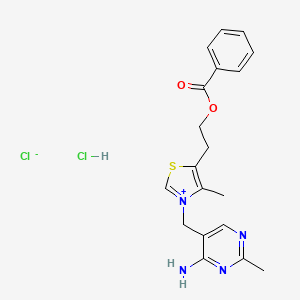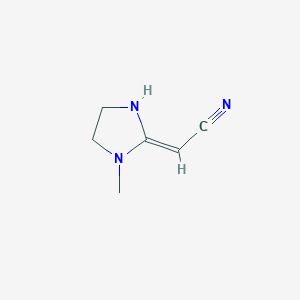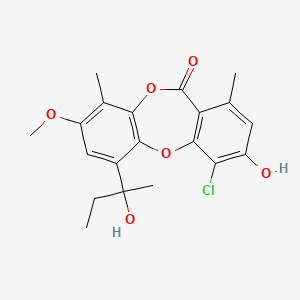![molecular formula C11H23ClN2 B13825138 3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride is a chemical compound belonging to the spirocyclic class of compounds. It is characterized by a unique spiro[5.5]undecane skeleton, which consists of two fused five-membered rings sharing a single carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3,9-diazaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine, with an appropriate alkylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the final product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including as an antagonist for γ-aminobutyric acid type A receptors (GABAAR).
Industry: Utilized in the development of new materials with unique structural properties
Mecanismo De Acción
The mechanism of action of 3-ethyl-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as a GABAAR antagonist, it binds to the receptor and inhibits its activity, leading to modulation of neurotransmission. The compound’s spirocyclic structure plays a crucial role in its binding affinity and selectivity for the receptor .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3,9-diazaspiro[5.5]undecane
- 3,9-Diazaspiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings
Uniqueness
3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure and the presence of ethyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency as a GABAAR antagonist, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H23ClN2 |
|---|---|
Peso molecular |
218.77 g/mol |
Nombre IUPAC |
3-ethyl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-2-13-9-5-11(6-10-13)3-7-12-8-4-11;/h12H,2-10H2,1H3;1H |
Clave InChI |
DIOBMDMDOGXITG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2(CCNCC2)CC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)
![4-[(1S,2S)-3-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B13825066.png)


![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)



![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)

![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)


